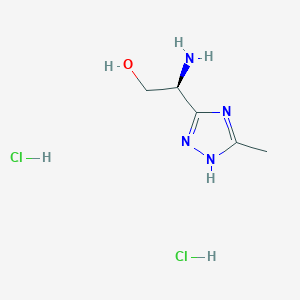
2,2-Difluoro-1-methylcyclohexane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2-Difluoro-1-methylcyclohexane-1-carbonitrile” is a cyclohexane derivative. It has a six-membered carbon ring (cyclohexane), with two fluorine atoms attached to the second carbon atom, a methyl group attached to the first carbon atom, and a carbonitrile group (also attached to the first carbon atom) .
Molecular Structure Analysis
The molecule contains a cyclohexane ring, which can exist in various conformations, the most stable of which is the chair conformation. The positions of the substituents (the fluorine atoms, the methyl group, and the carbonitrile group) can significantly influence the molecule’s overall shape and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the electronegative fluorine atoms could make the compound polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds Synthesis
One application is the synthesis of polyfluoroalkyl derivatives, showcasing how trifluoronitrosomethane acts as a versatile enophile forming various hydroxylamines, which can be further oxidized to nitroxides. This illustrates the potential for creating complex fluorinated structures, which could include derivatives of "2,2-Difluoro-1-methylcyclohexane-1-carbonitrile" for various applications (Barlow, Haszeldine, & Murray, 1980).
Epoxy and Cycloalkane Derivatives
Another research domain involves the preparation of polyfluoro-1,2-epoxycyclohexanes, which are obtained from polyfluorocyclohexenes. These compounds, through further reactions, can lead to the creation of novel cyclohexanone, cyclohexyloxides, and methyl ether derivatives. This demonstrates a pathway for functionalizing and diversifying the chemical structures related to "this compound" (Coe, Mott, & Tatlow, 1982).
Carbonium Ion Research
The study of 1-methylcyclopentyl cation formation from various precursors, including cyclohexene derivatives, highlights the intricate behavior of cycloalkane transformations under specific conditions. This type of research could inform reactions involving "this compound," especially in understanding its reactivity and potential ion formation (Olah, Bollinger, Cupas, & Lukas, 1967).
Fluorous Biphase Reactions
Research on solvent interactions within fluorous biphase systems, using mixtures of chloroform and perfluoro(methylcyclohexane), underscores the unique solvation behaviors in fluorous media. This area of study could be pertinent when considering "this compound" in various reaction mediums for optimizing reactivity and selectivity (Gerig, 2005).
Copolymerization Studies
The synthesis and copolymerization studies of 3,3-difluorocyclobutene-1-carbonitrile, though not directly on "this compound," reveal the potential of difluorinated compounds in forming polymers with unique properties. These findings could guide research on copolymerization behaviors of "this compound" and its utility in materials science (Hall & Okamoto, 1974).
Eigenschaften
IUPAC Name |
2,2-difluoro-1-methylcyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N/c1-7(6-11)4-2-3-5-8(7,9)10/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBIPUYNMHYDTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Bromo-2-chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2728182.png)


![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2728187.png)


![2-(3,5-dimethylisoxazol-4-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2728191.png)
![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2728195.png)



